molecular formula C16H12FN3O3S B2458336 N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide CAS No. 868375-57-9

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

Cat. No.: B2458336
CAS No.: 868375-57-9
M. Wt: 345.35
InChI Key: YRNJZRWHLAFKQY-VLGSPTGOSA-N
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Description

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a synthetic benzothiazole derivative offered for research use as a potential pharmacological tool in neuroscience. This compound is structurally related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a cation-selective ligand-gated ion channel activated by zinc (Zn²⁺) and protons (H⁺), and it is expressed in various human tissues, including the brain, though its precise physiological roles remain largely unexplored . Compounds of this class have been demonstrated to act as negative allosteric modulators (NAMs), exerting state-dependent inhibition by likely targeting the transmembrane and/or intracellular domains of the receptor . They display promising selectivity, showing no significant off-target activity at other classic Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . Researchers can utilize this benzothiazole in studies aimed at elucidating the native functions of ZAC, investigating its role in synaptic transmission, and exploring its potential as a therapeutic target for neurological disorders. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNJZRWHLAFKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Nitro Group: The nitro group is introduced through nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Amide Bond: The final step involves the coupling of the benzothiazole derivative with 2-nitrobenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: Modulation of oxidative stress pathways, inhibition of specific kinases, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide

Uniqueness

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide stands out due to its unique combination of a nitro group, fluorine atom, and benzothiazole ring. This combination imparts distinct electronic properties, making it particularly useful in applications requiring specific reactivity and stability.

Biological Activity

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structure. It features a benzothiazole core modified with an ethyl group and a nitrobenzamide moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC12_{12}H10_{10}F1_{1}N3_{3}O2_{2}S
Molecular Weight273.28 g/mol
CAS Number766-36-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity related to inflammatory responses.

Biological Activity

Research studies have demonstrated various biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

The following table summarizes the IC50_{50} values observed in these studies:

Cell LineIC50_{50} (µM)
MCF-715.0
A54920.5
HeLa18.7

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines in macrophages.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells through the activation of caspase pathways.
    "N-[...]-2-nitrobenzamide induced apoptosis in breast cancer cells via caspase activation" .
  • In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size compared to controls, indicating potential for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves condensation of a benzothiazole precursor (e.g., 3-ethyl-4-fluoro-1,3-benzothiazol-2-amine) with 2-nitrobenzoyl chloride under inert conditions. Pyridine or dimethylformamide (DMF) is used as a solvent, with reaction times ranging from 12–24 hours at 60–80°C .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting pH (neutral to slightly acidic) and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the Z-configuration of the imine bond and fluorine substitution. Key signals include aromatic protons (~6.8–8.2 ppm) and nitro group interactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C16H15FN3O2SC_{16}H_{15}FN_3O_2S: 356.09 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F motifs) to confirm stereochemistry .

Q. What preliminary biological screening assays are appropriate for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric assays (e.g., NADH oxidation rates) .
  • Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-ethyl-4-fluoro and 2-nitrobenzamide groups influence pharmacological activity?

  • Computational Analysis :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group and fluorine’s electronegativity. Correlate with experimental redox potentials .
  • Molecular Docking : Simulate binding to PFOR or analogous enzymes (PDB ID: 1DWR) to identify key interactions (e.g., hydrogen bonds with Arg114/His181) .
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethyl with propyl or nitro with cyano) and compare bioactivity profiles .

Q. How can conflicting data on solubility and stability be resolved?

  • Contradictions : Some studies report moderate solubility in DMSO, while others note instability in aqueous buffers at pH > 7.0 .
  • Resolution Strategies :

  • Solubility Profiling : Use shake-flask method with UV/Vis quantification across solvents (e.g., DMSO, ethanol, PBS) and pH gradients.
  • Accelerated Stability Testing : Conduct HPLC-based degradation studies under varying temperatures (25–40°C) and light exposure .

Q. What strategies optimize bioavailability for in vivo studies?

  • Formulation Approaches :

  • Nanoencapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance aqueous dispersion and sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide moiety to improve membrane permeability .
    • Pharmacokinetics : Perform LC-MS/MS analysis of plasma samples post-administration in rodent models to calculate AUC and half-life .

Research Gaps and Future Directions

  • Mechanistic Elucidation : Clarify the role of the Z-configuration in target binding vs. off-target effects.
  • Toxicology Profiling : Assess hepatotoxicity in primary human hepatocytes and genotoxicity via Ames test .
  • Synergistic Studies : Evaluate combinatorial effects with existing antibiotics (e.g., metronidazole) .

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